molecular formula C8H10O3 B165418 Methyl 5-oxocyclohex-2-ene-1-carboxylate CAS No. 134241-95-5

Methyl 5-oxocyclohex-2-ene-1-carboxylate

Cat. No. B165418
M. Wt: 154.16 g/mol
InChI Key: FAMOFMDINHZUNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-oxocyclohex-2-ene-1-carboxylate, also known as MOC, is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications. MOC is a cyclic enol ether that can be synthesized through various methods.

Mechanism Of Action

Methyl 5-oxocyclohex-2-ene-1-carboxylate is a cyclic enol ether that can undergo various reactions, including nucleophilic addition and cyclization. The mechanism of action of Methyl 5-oxocyclohex-2-ene-1-carboxylate depends on the specific reaction it undergoes. For example, Methyl 5-oxocyclohex-2-ene-1-carboxylate can act as a dienophile in the Diels-Alder reaction, where it reacts with a diene to form a cycloadduct.

Biochemical And Physiological Effects

Methyl 5-oxocyclohex-2-ene-1-carboxylate has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that Methyl 5-oxocyclohex-2-ene-1-carboxylate can inhibit the growth of cancer cells and bacteria. Methyl 5-oxocyclohex-2-ene-1-carboxylate has also been shown to have anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

Methyl 5-oxocyclohex-2-ene-1-carboxylate has several advantages for lab experiments, including its high yield synthesis methods and its potential applications in the synthesis of various compounds. However, Methyl 5-oxocyclohex-2-ene-1-carboxylate has some limitations, including its instability and its potential toxicity.

Future Directions

There are several future directions for the study of Methyl 5-oxocyclohex-2-ene-1-carboxylate. One direction is to explore its potential applications in catalysis and material science. Another direction is to study its biochemical and physiological effects in more detail. Additionally, the development of new synthesis methods for Methyl 5-oxocyclohex-2-ene-1-carboxylate could lead to the discovery of new compounds with potential applications in various fields.

Scientific Research Applications

Methyl 5-oxocyclohex-2-ene-1-carboxylate has been extensively studied for its potential applications in the field of organic chemistry. It has been used as a building block for the synthesis of various compounds, including natural products and pharmaceuticals. Methyl 5-oxocyclohex-2-ene-1-carboxylate has also been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and material science.

properties

CAS RN

134241-95-5

Product Name

Methyl 5-oxocyclohex-2-ene-1-carboxylate

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

methyl 5-oxocyclohex-2-ene-1-carboxylate

InChI

InChI=1S/C8H10O3/c1-11-8(10)6-3-2-4-7(9)5-6/h2-3,6H,4-5H2,1H3

InChI Key

FAMOFMDINHZUNQ-UHFFFAOYSA-N

SMILES

COC(=O)C1CC(=O)CC=C1

Canonical SMILES

COC(=O)C1CC(=O)CC=C1

synonyms

2-Cyclohexene-1-carboxylicacid,5-oxo-,methylester(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 0.7M diazomethane in ether was slowly added to a solution of 6.0 g (42.8 mmol) of 5-oxocyclohex-2-ene-1-carboxylic acid in 100 mL of ether at 0 degrees centigrade, with swirling. The addition of diazomethane was continued until the bubbling ceased and a yellow color persisted. The solution was treated with a rapid stream of nitrogen until the yellow color was discharged. The solvent was removed by evaporation. Benzene (100 mL) was added and evaporated at room temperature using an aspirator. The residue was placed on a vacuum line for 2 hours to produce 6.5 g (42.4 mmol, 99 percent) of methyl 5-oxocyclohex-2-ene-1-carboxylate (oil).
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